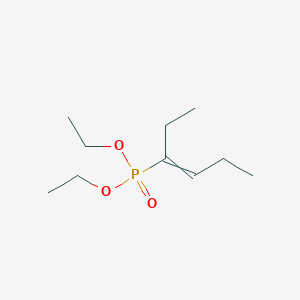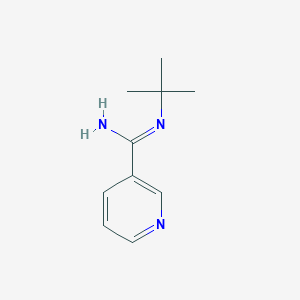
N-tert-butylpyridine-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butylpyridine-3-carboximidamide is a chemical compound with the molecular formula C10H15N3. It is a yellow to white solid with a melting point of 105-108°C
Métodos De Preparación
The synthesis of N-tert-butylpyridine-3-carboximidamide typically involves the reaction of pyridine-3-carboximidamide with tert-butyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified to obtain the desired product .
Análisis De Reacciones Químicas
N-tert-butylpyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and tert-butyl chloride. The major products formed depend on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
N-tert-butylpyridine-3-carboximidamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-tert-butylpyridine-3-carboximidamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-tert-butylpyridine-3-carboximidamide can be compared with other similar compounds, such as:
Pyridine-3-carboximidamide: Lacks the tert-butyl group, leading to different chemical properties and reactivity.
N-tert-butylpyridine-2-carboximidamide: Similar structure but with the carboximidamide group at a different position on the pyridine ring.
N-tert-butylpyridine-4-carboximidamide: Another positional isomer with distinct properties.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties .
Propiedades
Fórmula molecular |
C10H15N3 |
|---|---|
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
N'-tert-butylpyridine-3-carboximidamide |
InChI |
InChI=1S/C10H15N3/c1-10(2,3)13-9(11)8-5-4-6-12-7-8/h4-7H,1-3H3,(H2,11,13) |
Clave InChI |
GFEAJCHDJZXXBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=C(C1=CN=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


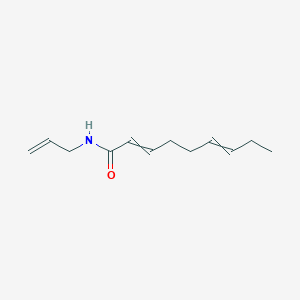
methyl}morpholine](/img/structure/B12534301.png)
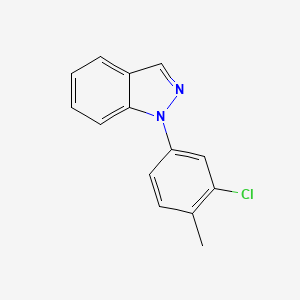
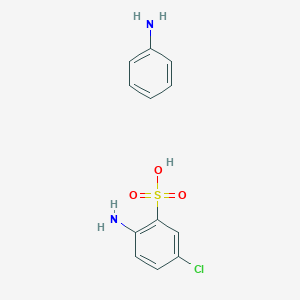
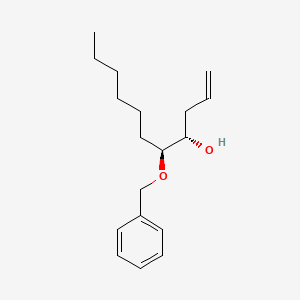
![Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12534320.png)
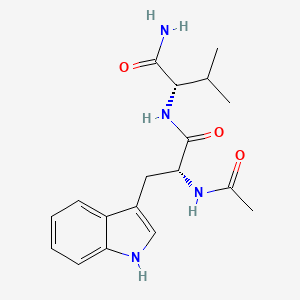



![2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12534358.png)


